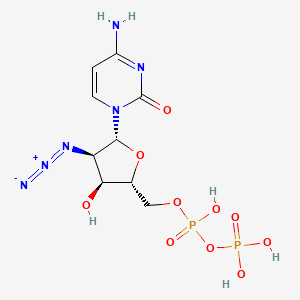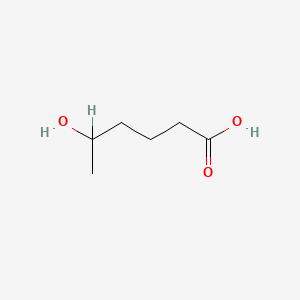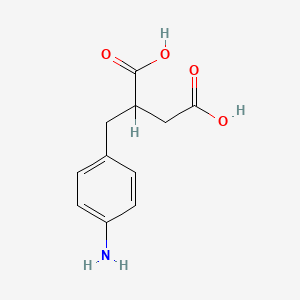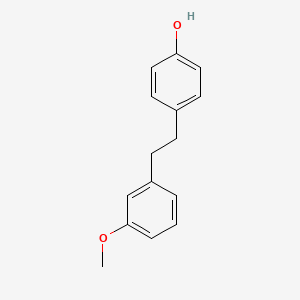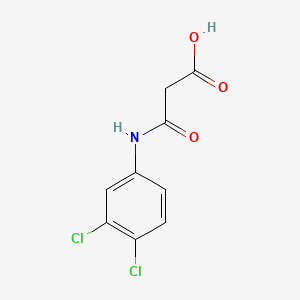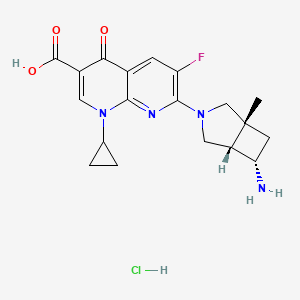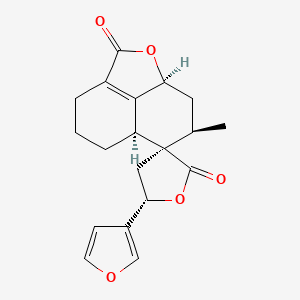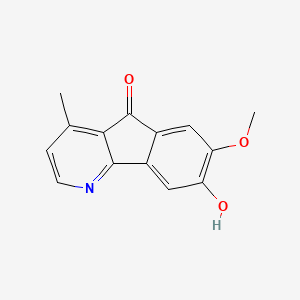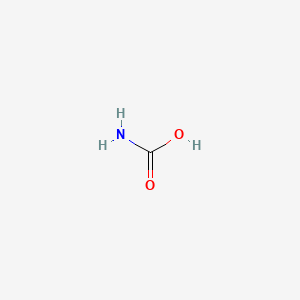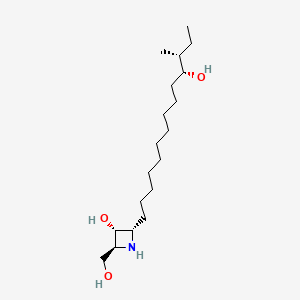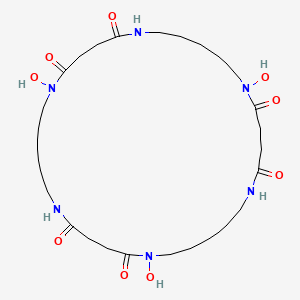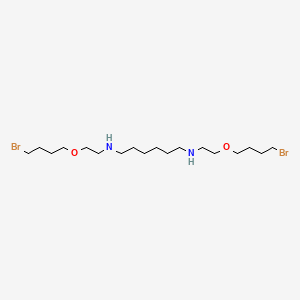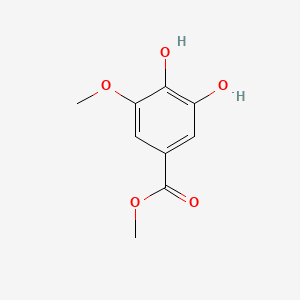
Methyl 3,4-dihydroxy-5-methoxybenzoate
概述
描述
3-甲基化没食子酸甲酯是一种稀有的天然产物,以其有希望的体外抗氧化活性而闻名。 它已被研究用于其对由各种环境污染物(如氟化钠)引起的氧化应激的保护作用 .
作用机制
3-甲基化没食子酸甲酯的作用机制与其抗氧化特性有关。它调节微小RNA的表达,例如miR-17-3p,这些微小RNA参与细胞氧化还原状态的调节。 通过降低miR-17-3p的水平,该化合物增加了编码抗氧化酶的mRNA的表达,从而增强了机体的抗氧化防御能力 .
生化分析
Biochemical Properties
Methyl 3,4-dihydroxy-5-methoxybenzoate plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activities and protecting cells from oxidative stress . Additionally, it has been shown to interact with neuronal proteins, providing neuroprotection against oxidative damage . These interactions are primarily based on the compound’s ability to donate electrons and neutralize free radicals.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In neuronal cells, it mitigates oxidative stress by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring antioxidant enzyme activities . This compound also influences cell signaling pathways, particularly those involved in oxidative stress responses, and modulates gene expression related to antioxidant defense mechanisms . Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its antioxidant properties. It binds to reactive oxygen species (ROS) and neutralizes them, preventing oxidative damage to cellular components . Additionally, it activates antioxidant enzymes by interacting with their active sites, enhancing their catalytic efficiency . This compound also modulates gene expression by influencing transcription factors involved in oxidative stress responses, leading to increased production of antioxidant proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature but can degrade under extreme conditions . Long-term studies have shown that it maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease with prolonged exposure to high temperatures or light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antioxidant and neuroprotective effects without any adverse effects . At higher doses, it may cause toxicity and adverse effects, including liver damage and oxidative stress
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, including oxidation, methylation, and conjugation reactions . Enzymes such as cytochrome P450 and glutathione S-transferase play a role in its metabolism . These metabolic processes result in the formation of various metabolites, which are excreted through urine and feces .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, facilitating its uptake and distribution to target sites . The compound tends to accumulate in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization, with mitochondrial localization being crucial for its role in protecting against oxidative damage . Post-translational modifications, such as phosphorylation, may also affect its subcellular targeting and activity .
准备方法
3-甲基化没食子酸甲酯可以从没食子酸甲酯合成。合成路线包括对没食子酸分子第三位的羟基进行甲基化。 此过程可以在受控条件下使用甲基化试剂进行 . 该化合物的工业生产方法没有广泛记录,但实验室合成通常涉及在碱存在下使用硫酸二甲酯或碘甲烷作为甲基化试剂 .
化学反应分析
3-甲基化没食子酸甲酯会发生各种化学反应,包括:
氧化: 它可以作为抗氧化剂,中和活性氧。
还原: 它可以在特定条件下被还原,虽然这种情况不太常见。
取代: 该化合物可以发生取代反应,特别是在羟基处.
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
科学研究应用
3-甲基化没食子酸甲酯具有广泛的科学研究应用:
化学: 它用作各种化学反应中的抗氧化剂。
生物学: 它已被研究用于其在生物系统中对氧化应激的保护作用。
医药: 该化合物在治疗环境污染物引起的的神经毒性和心肌毒性方面具有潜在的治疗应用。
工业: 它用于抗氧化产品的配方中.
相似化合物的比较
3-甲基化没食子酸甲酯类似于其他没食子酸衍生物,例如没食子酸和丙基-3-O-甲基没食子酸。它在作为抗氧化剂的同时不会过度地表现出促氧化性。 这使得它在需要减轻氧化应激而不会引入额外氧化应激的应用中特别有价值 .
类似化合物包括:
- 没食子酸
- 丙基-3-O-甲基没食子酸
- 表没食子儿茶素没食子酸酯
属性
IUPAC Name |
methyl 3,4-dihydroxy-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVUKXKEXOTUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192562 | |
| Record name | M3OMG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-86-9 | |
| Record name | M3OMG | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3934-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | M3OMG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3934-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-O-METHYLGALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FIX3OQ9G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities reported for Methyl 3,4-dihydroxy-5-methoxybenzoate isolated from Cotoneaster racemiflora?
A1: Research indicates that this compound exhibits significant antioxidant and lipoxygenase inhibitory activities. [, ] This suggests potential therapeutic applications related to oxidative stress and inflammation.
Q2: What is the significance of isolating new aromatic esters like Cotonoates A and B alongside this compound?
A2: The co-occurrence of Cotonoates A and B with this compound in Cotoneaster racemiflora [, ] provides insights into the plant's chemical diversity and potential synergistic effects of its constituents. Further research on these newly discovered esters may uncover additional bioactivities and contribute to understanding the plant's phytochemical profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
